REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[F:5][C:6]([F:14])([F:13])[C:7]1[S:8][C:9]([NH2:12])=[N:10][N:11]=1>C(OCC)(=O)C>[F:5][C:6]([F:14])([F:13])[C:7]1[S:8][C:9]([N:12]=[C:1]=[O:2])=[N:10][N:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C=1SC(=NN1)N)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for a period of about 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a precipitate
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then purged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
to remove unreacted phosgene
|
Type
|
FILTRATION
|
Details
|
The purged mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to recover the desired product 2-trifluoromethyl-1,3,4-thiadiazol-5-yl isocyanate dimer
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1SC(=NN1)N=C=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |